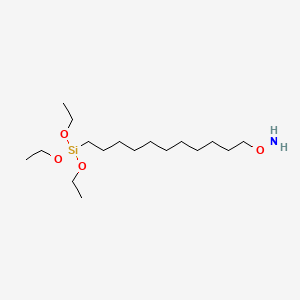

![molecular formula C7H6N2O2S2 B3332152 2H-苯并[e][1,2,4]噻二嗪-3(4H)-硫酮 1,1-二氧化物 CAS No. 87343-84-8](/img/structure/B3332152.png)

2H-苯并[e][1,2,4]噻二嗪-3(4H)-硫酮 1,1-二氧化物

描述

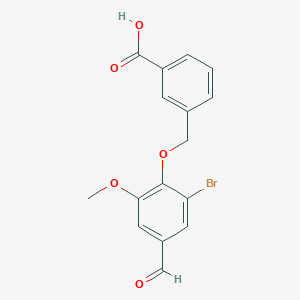

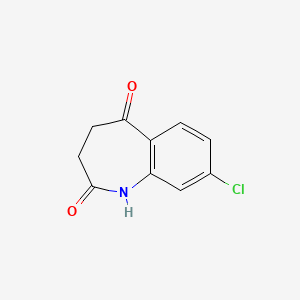

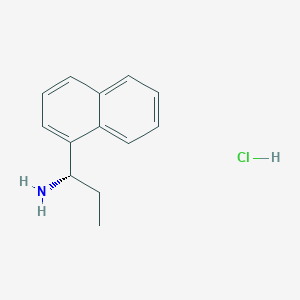

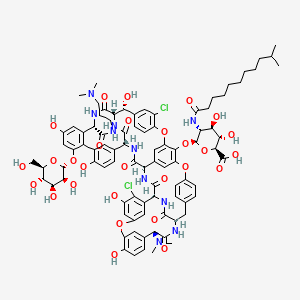

2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide is a novel scaffold that has been the subject of various pharmacological studies . It has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer properties, and can act as KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by many functional groups attached to the ring .

Synthesis Analysis

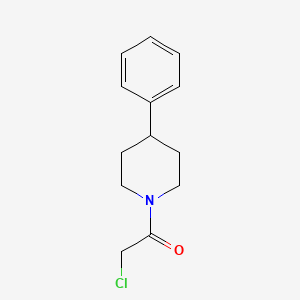

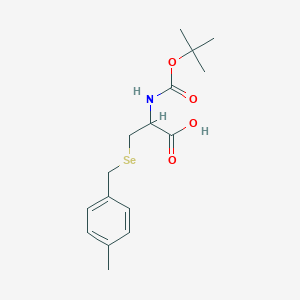

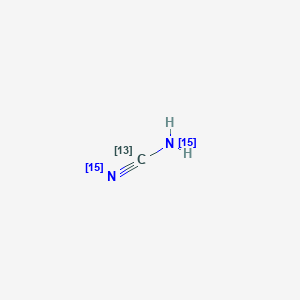

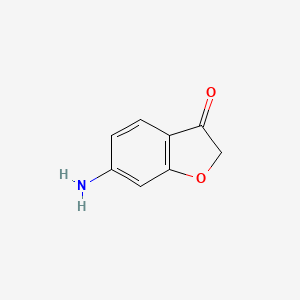

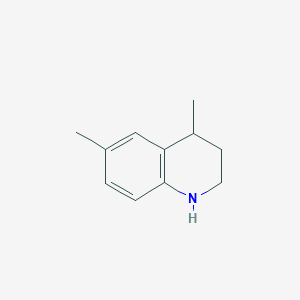

The synthesis of 2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide derivatives involves several steps . The process begins with the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide . The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives .Molecular Structure Analysis

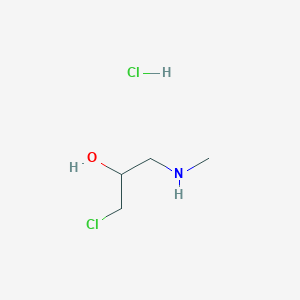

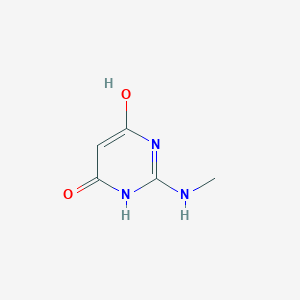

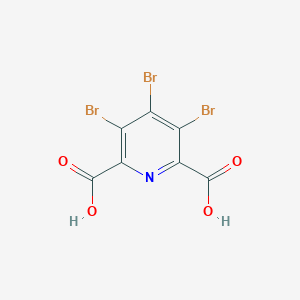

The molecular structure of 2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide is characterized by a benzothiadiazine ring with a sulfur atom adjacent to at least one ring nitrogen atom . The structure also includes various functional groups attached to the ring, which are responsible for its activity .Chemical Reactions Analysis

The chemical reactions involving 2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide include a Rh(III)-catalyzed annulation with vinylene carbonates by means of C−H bond activation . This reaction leads to the synthesis of fused dihydroisoquinoline frameworks .Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide are influenced by the functional groups attached to the ring . These groups, which include alkyl, aryl, alkylamino, benzyl, keto, and others, are responsible for the compound’s activity .科学研究应用

催化应用

2H-苯并[e][1,2,4]噻二嗪衍生物在化学合成中已显示出作为催化剂的巨大潜力。例如,N,2-二溴-6-氯-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪-7-磺酰胺 1,1-二氧化物已被用作合成各种吡喃、吡喃并吡唑和酞嗪衍生物的高效催化剂。该催化过程以符合绿色化学原理而著称,具有高产率、反应时间短和反应条件温和等优点 (哈扎伊等人,2015)。

药物合成

2H-苯并[e][1,2,4]噻二嗪-3(4H)-硫酮 1,1-二氧化物等化合物在药理学相关衍生物的合成中起着至关重要的作用。例如,它们已被用于在温和条件下通过缩环过程有效合成苯并噻嗪 1,1-二氧化物。这些苯并噻嗪衍生物在生物学、医学和工业应用中具有重要意义 (菲洛波娃等人,2015)。

放射性配体的开发

在神经病学和影像学领域,2H-苯并[e][1,2,4]噻二嗪衍生物已被探索用于开发阿尔茨海默病的 PET 示踪剂。具体而言,合成了基于该化合物的碳-11 标记的 AMPAR 变构调节剂,突出了其在辅助神经退行性疾病的诊断和研究中的潜力 (缪等人,2019)。

液晶性质

4H-苯并[1,2,4]噻二嗪是 2H-苯并[e][1,2,4]噻二嗪的一个变体,已被合成并发现具有液晶性质。这一发现为材料科学领域开辟了潜在的应用,特别是在新型液晶显示器和其他相关技术的发展中 (齐恩凯维奇等人,2007)。

AMPA 受体增效剂

噻二嗪衍生物,包括基于 2H-苯并[e][1,2,4]噻二嗪结构的衍生物,已被合成并评估为 AMPA/kainate 受体的有效变构调节剂。这项研究有助于开发针对神经系统疾病的新疗法,利用这些化合物的调节特性 (布拉吉罗利等人,2002)

未来方向

属性

IUPAC Name |

1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c10-13(11)6-4-2-1-3-5(6)8-7(12)9-13/h1-4H,(H2,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMOTROMJCAUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)NS2(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3332133.png)